molecular formula C18H13N3O3 B2981980 (2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 1321895-68-4

(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2981980
CAS No.: 1321895-68-4
M. Wt: 319.32
InChI Key: YSHJHMJNMGEUEZ-UZYVYHOESA-N
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Description

(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic chemical compound belonging to the 2-imino-2H-chromene-3-carboxamide family. These derivatives are of significant interest in medicinal chemistry research due to their potential biological activities. Compounds within this structural class have been investigated as potential cytotoxic agents against various human cancer cell lines . Furthermore, closely related 2H-chromene-3-carboxamide derivatives have been designed, synthesized, and evaluated as inhibitors of human monoamine oxidase (hMAO), specifically exhibiting selectivity for the hMAO-B isoform . The structure features a chromene core substituted with a methoxy group, a carboxamide, and an imino linkage to a 4-cyanophenyl ring, which may influence its lipophilicity and electronic properties, key factors in its interaction with biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest studies on this chemical series.

Properties

IUPAC Name

2-(4-cyanophenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-14-6-7-16-12(8-14)9-15(17(20)22)18(24-16)21-13-4-2-11(10-19)3-5-13/h2-9H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHJHMJNMGEUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C#N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves the condensation of 4-cyanobenzaldehyde with 6-methoxy-2H-chromene-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. the process may involve the use of more efficient equipment, such as continuous flow reactors, to ensure consistent product quality and yield. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis, which are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Chromene derivatives share a core benzopyran structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a structural and functional comparison of key analogs:

Compound Substituents Key Structural Features
(2Z)-2-[(4-Cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide 6-methoxy, 3-carboxamide, 4-cyanophenylimino Electron-withdrawing cyano group enhances polarity and potential kinase binding .
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 2-amino, 4-(2,3-dichlorophenyl), 3-carbonitrile Dichlorophenyl and carbonitrile groups improve cytotoxicity and kinase inhibition .
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-bromo, 4-phenoxyphenylimino Bulky phenoxy group may reduce solubility but enhance DNA intercalation potential .
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide 6-methoxy, 4-fluorophenylimino, N-acetyl Fluorine’s electronegativity modulates electronic effects and metabolic stability .
6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl) 6-chloro, 4-methylsulfanylphenylimino, tetrahydrofuran-methylamide Sulfur-containing substituent may influence redox properties and bioavailability .

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, chlorine) enhance kinase binding and cytotoxicity .
  • Bulkier substituents (e.g., phenoxy) may compromise solubility but improve target affinity .
  • Polar groups (e.g., carboxamide, methoxy) improve water solubility and hydrogen-bonding interactions .

Antitumor Activity :

  • The benzo[h]chromene derivative () demonstrated IC₅₀ values of 2.1–4.8 μM against PC-3 (prostate) and A549 (lung) cancer cells, outperforming Vinblastine and showing selectivity over normal cells .
  • The 4-cyanophenylimino group in the target compound may similarly inhibit EGFR and VEGFR-2 kinases, though its potency relative to Sorafenib (a reference inhibitor) remains to be validated .

Kinase Inhibition :

  • Dichlorophenyl and carbonitrile substituents in ’s compound yielded EGFR inhibition comparable to Sorafenib (IC₅₀ = 0.9 μM vs. 1.2 μM) but weaker VEGFR-2 activity (IC₅₀ = 3.4 μM vs. 1.8 μM) .
  • The target compound’s cyano group could mimic carbonitrile’s kinase-binding interactions, though the absence of chlorine may reduce hydrophobicity and target affinity.

Selectivity :

  • Methoxy and carboxamide groups in chromenes correlate with reduced toxicity to normal cells, as seen in ’s compound (IC₅₀ > 100 μM for normal fibroblasts) .
Crystallographic and Computational Insights
  • ’s compound crystallized in a monoclinic lattice (P2₁/c space group) with intramolecular N–H···O hydrogen bonds stabilizing the chromene core . Similar packing patterns are expected for the target compound.
  • Hirshfeld surface analysis revealed that Cl···Cl and O···H interactions dominate crystal packing in halogenated analogs, whereas the target compound’s cyano group may favor C≡N···H interactions .
  • Docking studies (e.g., ) suggest that planar chromene systems align with kinase active sites, with substituents like cyano or chlorine forming hydrophobic contacts .

Biological Activity

(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, notable for its diverse biological activities. This compound features a chromene core with various substituents, such as a cyanophenyl group and a methoxy group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Characteristics

The molecular formula of this compound is C20H15N3O4C_{20}H_{15}N_{3}O_{4}. Its structure includes:

  • Chromene Core : A bicyclic structure that is fundamental to its biological activity.
  • Substituents : The presence of a cyanophenyl group and a methoxy group enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial and fungal strains, indicating potential as an antimicrobial agent.
  • Antioxidative Effects : The compound demonstrates antioxidative properties, likely through the modulation of oxidative stress-related pathways. This suggests its utility in protecting cells from oxidative damage.
  • Anti-inflammatory Activity : Evidence points towards its ability to reduce inflammation, potentially by inhibiting specific enzymes involved in inflammatory processes.
  • Anticancer Potential : Early studies show promise in anticancer applications, where it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and influencing metabolic pathways related to oxidative stress and inflammation.
  • Signal Transduction Modulation : It potentially affects signaling pathways that regulate cell survival, proliferation, and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound. Below is a summary table of similar compounds:

Compound NameStructural FeaturesUnique Attributes
(2Z)-N-acetyl-2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamideCyanophenyl at different positionVariation in methoxy position affects reactivity
(2Z)-N-acetyl-6-bromo-2-(4-cyanophenyl)imino-2H-chromeneBromine substitutionDifferent biological activity due to halogen presence
(2Z)-N-acetyl-6-chloro-2-(4-cyanophenyl)imino-2H-chromeneChlorine substitutionVariability in interaction profiles

Case Studies and Research Findings

  • Antioxidative Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidative capabilities .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
  • Anti-inflammatory Effects : Research published in Journal of Medicinal Chemistry highlighted that this compound reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for (2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide?

The compound can be synthesized via a multi-step protocol involving:

  • Solid-phase condensation : Reacting substituted phenols with malonic acid derivatives in the presence of catalysts like ZnCl₂ and POCl₃ under controlled heating (60–80°C), followed by imination with 4-cyanophenylamine .
  • Cyclocondensation : Using α-cyanocinnamonitriles as precursors, with methoxy-substituted coumarin intermediates formed via Knoevenagel condensation .
  • Key considerations : Solvent choice (e.g., ethanol or DMF) and reaction time (12–24 hrs) significantly impact yield. Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the Z-configuration of the imino group. SHELXL (via SHELX suite) is widely used for refinement, with R-factors <0.05 indicating high precision .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ ~3.8 ppm, cyano carbon at δ ~115 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~363.36 g/mol) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

The compound’s crystal packing is dominated by N–H···O and C–H···π interactions, forming 2D networks. Graph set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs, which stabilize the lattice and affect solubility and melting point. Computational tools like Mercury (CCDC) or CrystalExplorer model these interactions .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Discrepancies arise from:

  • Catalyst loading : Higher ZnCl₂ concentrations (>5 mol%) improve cyclization but may cause side reactions .
  • Purification methods : Recrystallization vs. chromatography (e.g., silica gel vs. Sephadex) impacts recovery.
  • Validation : Replicate studies with HPLC (C18 column, acetonitrile/water gradient) to assess purity and byproduct profiles .

Q. How can SHELX programs enhance structural refinement for this compound?

  • SHELXL : Refines anisotropic displacement parameters for non-H atoms, crucial for modeling disorder in the methoxy or cyano groups .
  • SHELXS : Solves phase problems via Patterson methods, particularly useful for twinned crystals.
  • Best practices : Merge multiple datasets (e.g., low-temperature, high-resolution) to improve data-to-parameter ratios (>10:1) .

Q. What pharmacological screening methods are applicable for this compound?

  • In vitro assays : Antimicrobial activity via MIC tests against Gram+/Gram− bacteria (e.g., S. aureus, E. coli). Anticancer potential is assessed via MTT assays (IC₅₀ values) .
  • Molecular docking : Target enzymes like DNA gyrase or β-tubulin using AutoDock Vina, with force fields (AMBER) validating binding poses .

Methodological Challenges and Solutions

Challenge Solution Reference
Low solubility in aqueous buffersUse co-solvents (DMSO:PBS, 1:9) or micellar formulations (Tween-80)
Crystallization difficultiesVapor diffusion (ether/heptane) or seeding with isostructural compounds
Spectral overlap in NMR2D techniques (COSY, HSQC) to resolve coupling between aromatic protons

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